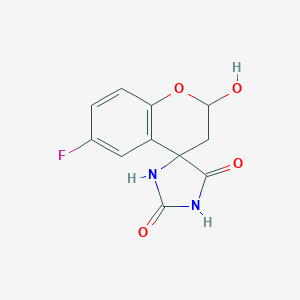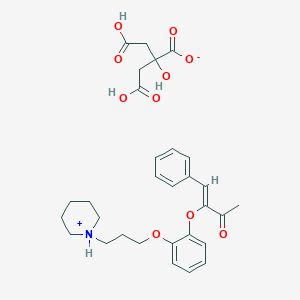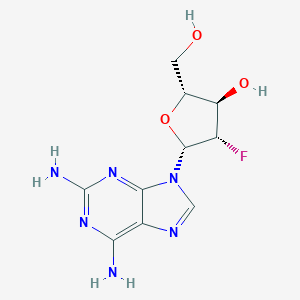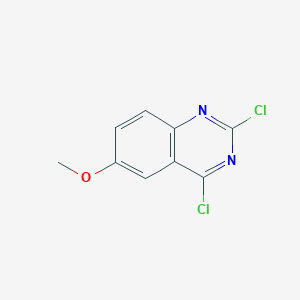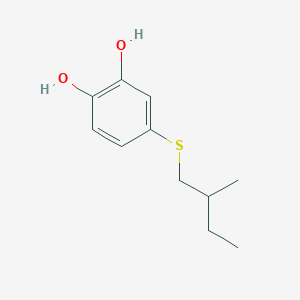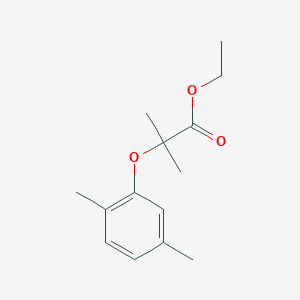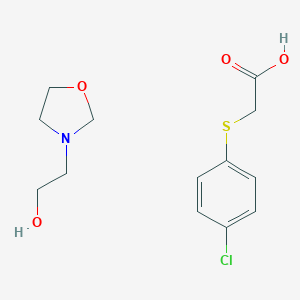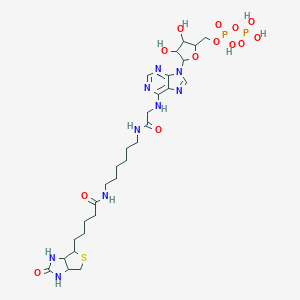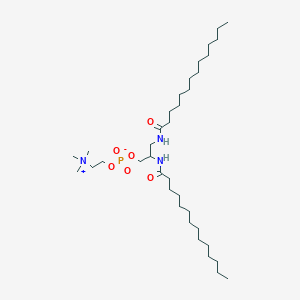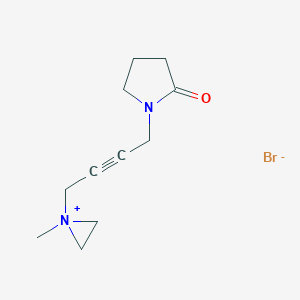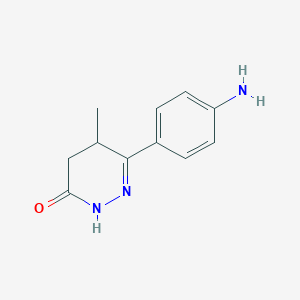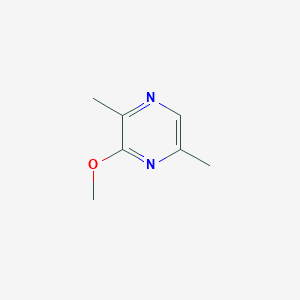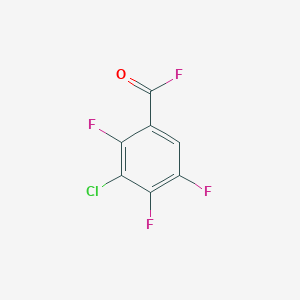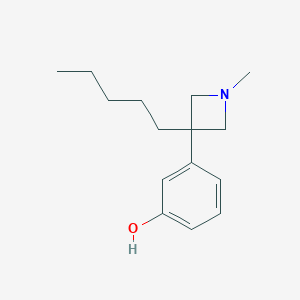
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-, also known as MPAA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of azetidine compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the activity of certain neurotransmitters in the brain. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in lab experiments is its potent antitumor activity, which makes it a promising candidate for cancer drug discovery. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is also relatively easy to synthesize and purify, which makes it a convenient compound for research purposes. However, one of the limitations of using Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in lab experiments is its potential toxicity, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-. One area of interest is the development of more potent and selective analogs of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- that can be used for cancer therapy. Another area of interest is the investigation of the neuroprotective effects of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- and its potential side effects.
Synthesemethoden
The synthesis of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- involves the reaction of 3-azetidinone with 1-methyl-3-pentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)-. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has been used in various scientific research studies, including drug discovery, neurobiology, and cancer research. It has been found to have potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
19832-53-2 |
|---|---|
Produktname |
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- |
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
3-(1-methyl-3-pentylazetidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-9-15(11-16(2)12-15)13-7-6-8-14(17)10-13/h6-8,10,17H,3-5,9,11-12H2,1-2H3 |
InChI-Schlüssel |
BVHFQVFALHWYPP-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Kanonische SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Andere CAS-Nummern |
19832-53-2 |
Synonyme |
m-(1-Methyl-3-pentyl-3-azetidinyl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



